molecular formula C17H21N3O3S B2884828 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1172387-92-6

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B2884828
CAS No.: 1172387-92-6
M. Wt: 347.43
InChI Key: UWPHWAJBJBGFTK-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been synthesized and characterized. These complexes exhibit significant antioxidant activity, suggesting potential therapeutic applications in combating oxidative stress-related diseases. The study of these complexes also offers insights into the effect of hydrogen bonding on self-assembly processes, which is crucial for the design of supramolecular architectures with specific functions (Chkirate et al., 2019).

Antagonist Radioligand for Human A2B Adenosine Receptors

The development of selective antagonist ligands for A2B adenosine receptors, such as MRE 2029-F20, highlights the potential of pyrazole-acetamide derivatives in creating tools for the pharmacological characterization of receptor subtypes. These tools are essential for understanding receptor functions and for the development of new therapeutic agents targeting specific receptor-mediated pathways (Baraldi et al., 2004).

GIRK1/2 Potassium Channel Activators

The discovery and characterization of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK channel activators open new avenues for the development of drugs targeting the GIRK1/2 potassium channels. These channels play significant roles in regulating neuronal excitability and heart rate, making them potential targets for treating epilepsy, pain, and cardiac arrhythmias. The development of potent and selective GIRK1/2 activators with improved metabolic stability represents a promising area of pharmacological research (Sharma et al., 2021).

Spectroscopic and Computational Studies for Photovoltaic Efficiency

The study of bioactive benzothiazolinone acetamide analogs through spectroscopic and computational analyses provides valuable insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, indicating their suitability for use in photovoltaic cells. Such research highlights the application of pyrazole-acetamide derivatives in renewable energy technologies, contributing to the development of efficient and sustainable energy solutions (Mary et al., 2020).

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-4-3-5-14(8-12)10-17(21)18-16-9-13(2)19-20(16)15-6-7-24(22,23)11-15/h3-5,8-9,15H,6-7,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPHWAJBJBGFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.